4-[(4-Nitrophenyl)azo]-O-toluidine
Description
4-[(4-Nitrophenyl)azo]-O-toluidine is an azo compound characterized by a nitro-substituted phenyl group linked via an azo (–N=N–) bond to an o-toluidine moiety (2-methylaniline). Azo compounds are widely utilized as dyes and pigments due to their vivid colors and stability. The nitro group (–NO₂) at the para position of the phenyl ring enhances electron-withdrawing effects, influencing the compound’s optical properties and reactivity.
Structurally, the compound shares similarities with restricted aromatic amines (e.g., o-toluidine, 95-53-4) listed in regulatory reports due to carcinogenic risks .
Properties
CAS No. |
84255-13-0 |
|---|---|
Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-methyl-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C13H12N4O2/c1-9-8-11(4-7-13(9)14)16-15-10-2-5-12(6-3-10)17(18)19/h2-8H,14H2,1H3 |
InChI Key |
YIRVXTSCTZTERY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N |
Other CAS No. |
84255-13-0 |
Origin of Product |
United States |
Chemical Reactions Analysis
Reduction of the Azo Group
The azo bond undergoes reductive cleavage under acidic or alkaline conditions, producing aromatic amines.
Key Findings :
-
Reduction rates depend on pH and solvent polarity. Alkaline conditions favor complete cleavage .
-
In anaerobic environments (e.g., bacterial reduction), partial degradation may occur .
Reduction of the Nitro Group
The nitro (-NO₂) group on the 4-nitrophenyl ring can be selectively reduced to an amine (-NH₂).
Challenges :
-
Competitive reduction of the azo group occurs if conditions are not carefully controlled .
-
Over-reduction may yield secondary amines or deamination products.
Electrophilic Aromatic Substitution (EAS)
The o-toluidine ring undergoes substitution due to the electron-donating amino (-NH₂) and methyl (-CH₃) groups.
Notable Observations :
-
The azo group deactivates the adjacent ring, limiting substitution on the 4-nitrophenyl moiety .
-
Steric hindrance from the methyl group reduces reactivity at the ortho position relative to -NH₂ .
Diazotization and Coupling Reactions
The amino group (-NH₂) on the o-toluidine ring can form diazonium salts for subsequent coupling.
| Step | Conditions | Outcome | References |
|---|---|---|---|
| Diazotization | NaNO₂, HCl (0–5°C) | Diazonium salt formation | |
| Coupling | β-naphthol or resorcinol, pH 9–11 | New azo dyes (e.g., tris-azo compounds) |
Limitations :
-
Diazonium intermediates are thermally unstable; low temperatures are critical .
-
Existing azo bonds may hydrolyze under strongly acidic conditions.
Acetylation and Protection Reactions
The primary amine (-NH₂) can be acetylated to modulate reactivity.
| Conditions | Products | Applications | References |
|---|---|---|---|
| Acetic anhydride, pyridine | N-Acetyl-4-[(4-nitrophenyl)azo]-o-toluidine | Stabilizes the amine for further synthesis. |
Utility :
Oxidation Reactions
Oxidative pathways are less common but critical for degradation studies.
Environmental Relevance :
Comparison with Similar Compounds
Key Compounds:
4-[(4-Nitrophenyl)azo]-O-toluidine : Features azo, nitro, and methyl groups.
Direct Black 38 (DB38): A benzidine-based azo dye releasing carcinogenic benzidine upon degradation .
o-Toluidine (95-53-4): A methyl-substituted aniline, a known human carcinogen .
4-Chloro-o-toluidine (95-69-2) : Chlorine substituent increases toxicity compared to o-toluidine .
(E)-4-(2-(4-Nitrophenyl)diazenyl)phenol: A nitro-azo phenol with UV absorption at 376 nm .
Table 1: Structural and Property Comparison
*Inferred from structural analogy to o-toluidine .
Degradation and Environmental Impact
Azo compounds often undergo reductive cleavage of the –N=N– bond, releasing aromatic amines. For instance, DB38 degrades into benzidine and aniline, both carcinogens . Similarly, this compound may produce o-toluidine and 4-nitroaniline, which are regulated due to toxicity . Enzymatic treatments using soybean peroxidase (SBP) and H₂O₂ effectively polymerize these toxic byproducts; optimal conditions for 4-chloro-o-toluidine removal include pH 3.5–4.5 and <50 mU/mL SBP .
Q & A
Q. What are the standard synthetic routes for 4-[(4-Nitrophenyl)azo]-O-toluidine, and how can purity be ensured?
The synthesis typically involves diazotization of 4-nitroaniline followed by coupling with o-toluidine. Key steps include:
- Diazotization : Dissolve 4-nitroaniline in HCl (1:1) at 0–5°C, add NaNO₂ dropwise to form the diazonium salt.
- Coupling : Add o-toluidine in alkaline medium (pH 8–10) to the diazonium salt solution. Maintain low temperature (0–5°C) to minimize side reactions.
- Purification : Recrystallize the crude product using ethanol or DMF to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 450 nm (λmax for azo compounds) .
Q. Which analytical techniques are most effective for characterizing this compound?
- UV-Vis Spectroscopy : Confirm the λmax (typically 450–500 nm for nitro-azo derivatives) and molar absorptivity.
- NMR : Use - and -NMR in DMSO-d₆ to resolve aromatic protons (δ 7.0–8.5 ppm) and confirm substitution patterns.
- HPLC-PDA : Employ a gradient elution (acetonitrile/water with 0.1% TFA) to assess purity and detect isomers or byproducts .
Q. How should researchers handle stability and storage challenges?
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the azo bond.
- Moisture Control : Use desiccants in storage containers to avoid hydrolysis.
- Safety : Follow H313 (harmful in contact with skin) and H315 (causes skin irritation) protocols. Use PPE and fume hoods during handling .
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties and reaction mechanisms of this compound?
- DFT Calculations : Optimize the molecular geometry using Gaussian 16 at the B3LYP/6-31G(d) level to predict UV-Vis transitions and compare with experimental λmax.
- Reaction Path Analysis : Use quantum chemical reaction path searches (e.g., GRRM17) to identify intermediates in the diazotization-coupling process. Compare activation energies for different pH conditions .
Q. What experimental design strategies resolve contradictions in reported spectral data?
- Factorial Design : Apply a 2³ factorial design (variables: temperature, pH, solvent polarity) to identify interactions affecting λmax or coupling efficiency.
- Cross-Validation : Compare experimental IR and NMR spectra with NIST Chemistry WebBook reference data to resolve discrepancies in peak assignments .
Q. How does the azo group influence photostability, and how can degradation pathways be studied?
- Accelerated Degradation : Expose the compound to UV light (365 nm) and analyze degradation products via LC-MS. Major pathways include:
- Azo Bond Cleavage : Forms 4-nitroaniline and o-toluidine.
- Nitro Reduction : Produces amino derivatives under anaerobic conditions.
- Kinetic Modeling : Use pseudo-first-order kinetics to quantify degradation rates under varying pH and temperature .
Q. What methodologies optimize synthesis yield and selectivity in scaled-up reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
